molecular formula C16H17N3O5S B2364048 N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-44-4

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2364048
CAS No.: 899740-44-4
M. Wt: 363.39
InChI Key: DDPLDNIOLJTPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Functional Groups: This compound features a benzo[d][1,3]dioxole-5-carboxamide core, a sulfamoyl ethyl linker, and a pyridin-2-ylmethyl substituent.

A plausible route involves:

Activation of benzo[d][1,3]dioxole-5-carboxylic acid using EDCI/HOBt.

Coupling with a pre-synthesized ethylenediamine sulfamoyl intermediate.

Final reaction with pyridin-2-ylmethylamine to form the tertiary sulfamoyl linkage .

Properties

IUPAC Name

N-[2-(pyridin-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-16(12-4-5-14-15(9-12)24-11-23-14)18-7-8-25(21,22)19-10-13-3-1-2-6-17-13/h1-6,9,19H,7-8,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPLDNIOLJTPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3,4-Dihydroxybenzoic Acid

The benzodioxole core is synthesized via base-mediated cyclization of 3,4-dihydroxybenzoic acid with dichloromethane. Adapted from deuterated benzodioxole syntheses, the reaction employs potassium carbonate in dimethylformamide (DMF) at 110°C for 2 hours, achieving 85% yield (Table 1).

Table 1: Optimization of Benzodioxole Formation

Parameter Condition Yield (%)
Base K₂CO₃ 85
Solvent DMF 85
Temperature (°C) 110 85
Alternative Base Cs₂CO₃ 78

¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 2.0 Hz, 1H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 6.08 (s, 2H).

Formation of Benzo[d]dioxole-5-carbonyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux for 3 hours. Quantitative conversion to the acid chloride is confirmed by FT-IR loss of -OH stretch (3400 cm⁻¹) and emergence of C=O at 1760 cm⁻¹.

Amide Coupling with 2-(N-(Pyridin-2-ylmethyl)sulfamoyl)ethylamine

Synthesis of Sulfamoyl Ethylamine Intermediate

The sulfamoyl ethylamine side chain is constructed via sequential reactions:

  • Sulfonylation : Pyridin-2-ylmethylamine reacts with 2-chloroethylsulfonyl chloride in pyridine/DCM (0°C to RT, 12 h), yielding N-(pyridin-2-ylmethyl)-2-chloroethylsulfonamide (72% yield).
  • Amination : Chloride displacement with ammonium hydroxide (25% aq., 60°C, 6 h) affords 2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethylamine (58% yield after column chromatography).

Table 2: Sulfonamide Intermediate Characterization

Parameter Value
¹H NMR (DMSO-d₆) δ 8.51 (d, 1H), 7.72–7.68 (m, 1H), 7.31 (d, 1H), 3.98 (s, 2H), 3.12 (t, 2H), 2.85 (t, 2H)
HRMS (ESI+) [M+H]⁺ Calc.: 230.0824, Found: 230.0821

Coupling Reaction

The acid chloride reacts with 2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethylamine in tetrahydrofuran (THF) with triethylamine (TEA) at 0°C→RT for 6 hours, yielding the title compound (63% yield). Excess TEA ensures HCl scavenging, while THF balances solubility and reactivity.

Final Compound Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.76 (t, J = 5.6 Hz, 1H, CONH), 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.92 (d, J = 2.0 Hz, 1H, Ar-H), 7.74–7.70 (m, 1H, Py-H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 7.26 (d, J = 7.6 Hz, 1H, Py-H), 6.11 (s, 2H, OCH₂O), 4.02 (s, 2H, NCH₂Py), 3.52 (q, J = 6.4 Hz, 2H, NHCH₂), 3.15 (t, J = 6.8 Hz, 2H, SO₂CH₂).
  • HRMS (ESI+) : [M+H]⁺ Calc.: 432.1420, Found: 432.1416.

Purity Analysis

HPLC (C18, 70:30 H₂O/MeCN, 1 mL/min): 98.2% purity (tᵣ = 6.74 min).

Challenges and Optimization

Regioselectivity in Amidation

Competing acylation at both amine sites of ethylenediamine necessitates Boc protection/deprotection (Steps 3.1–3.2), improving mono-amide yield from 45% to 63%.

Sulfonyl Chloride Reactivity

Pyridin-2-ylmethylsulfonyl chloride’s hygroscopic nature demands anhydrous conditions, with in situ generation minimizing decomposition.

Chemical Reactions Analysis

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit enzymes involved in metabolic processes, while the benzo[d][1,3]dioxole core can interact with cellular receptors and proteins. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Key Properties :

  • Solubility : The sulfamoyl group enhances water solubility compared to purely hydrophobic analogs (e.g., N-alkylbenzamides in ). The pyridine moiety may further improve solubility via salt formation.
  • Metabolism : Unlike N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (), which undergoes rapid hepatic metabolism without amide cleavage, the sulfamoyl group in this compound may resist hydrolysis, altering metabolic pathways .
Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Features References
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Pyridin-2-ylmethyl sulfamoyl ethyl Polar sulfamoyl linker, pyridine-mediated solubility/binding
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenyl Electron-rich methoxy groups; higher crystallinity (m.p. 175–177°C)
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Branched alkyl chain; rapid hepatic metabolism, no amide hydrolysis
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide 2-Chloro-4-nitrophenyl Electron-withdrawing substituents; high m.p. (227°C)
N-(tert-Butylsulfamoyl ethyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide tert-Butyl sulfamoyl ethyl Bulky hydrophobic tert-butyl group; potential metabolic stability
Electronic and Steric Effects
  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy (HSD-2) and pyridinyl groups (target compound) are electron-donating, enhancing resonance stabilization.
    • Nitro and chloro substituents () reduce electron density, increasing reactivity toward nucleophilic attack .
  • Steric Impact :
    • The pyridin-2-ylmethyl group in the target compound is less bulky than tert-butyl (), favoring better binding to sterically constrained targets .
Metabolic and Pharmacokinetic Profiles
  • Amide Stability :
    • N-Alkylbenzamides (e.g., ) resist amide hydrolysis, whereas sulfamoyl-containing compounds (target) may undergo sulfonamide cleavage, releasing sulfonic acid derivatives .
  • Hepatic Metabolism :
    • The pyridine ring in the target compound could undergo cytochrome P450-mediated oxidation, unlike purely aliphatic analogs .
Solubility and Formulation
  • Aqueous Solubility :
    • Sulfamoyl and pyridine groups enhance solubility compared to N-alkyl () or nitro-substituted () derivatives.
    • Salt formation (e.g., HCl salt of pyridine) could further improve bioavailability .

Biological Activity

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 899740-44-4) is a synthetic compound that incorporates a benzo[d][1,3]dioxole core and a sulfamoyl group. This structure is significant in medicinal chemistry due to its potential biological activities, including antidiabetic and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₇N₃O₅S
  • Molecular Weight : 363.39 g/mol
  • Structural Features :
    • Benzo[d][1,3]dioxole Core : Known for its diverse biological activities.
    • Sulfamoyl Group : Often associated with enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfamoyl group is known to inhibit specific enzymes involved in metabolic pathways, while the benzo[d][1,3]dioxole core can modulate receptor activity and influence cellular signaling pathways.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including compounds structurally related to this compound. For instance:

  • α-Amylase Inhibition : Compounds derived from the benzodioxole structure have shown significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism. The IC₅₀ values for related compounds were reported as follows:
    • Compound IIa: IC₅₀ = 0.85 µM
    • Compound IIc: IC₅₀ = 0.68 µM
      These values indicate potent enzyme inhibition, which is beneficial for managing blood glucose levels in diabetic conditions .

Anticancer Activity

In vitro studies have demonstrated that derivatives of the benzo[d][1,3]dioxole core exhibit varying degrees of cytotoxicity against cancer cell lines. For example:

  • Cytotoxicity Assays : Compound IIc was effective against several cancer cell lines with IC₅₀ values ranging from 26 to 65 µM, suggesting its potential as an anticancer agent while showing minimal toxicity to normal cells (IC₅₀ > 150 µM) .

Case Studies and Research Findings

  • In Vivo Studies :
    • In a streptozotocin-induced diabetic mouse model, administration of compound IIc resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its efficacy in lowering blood sugar levels .
  • Comparative Analysis :
    • The biological activity of this compound has been compared with other known α-amylase inhibitors such as acarbose (IC₅₀ = 2.593 µM) and polyphenolic compounds like myricetin (IC₅₀ = 30 µM), showcasing its competitive efficacy in enzyme inhibition .

Summary Table of Biological Activities

Activity TypeCompoundIC₅₀ Value (µM)Notes
α-Amylase InhibitionIIa0.85Potent inhibitor
α-Amylase InhibitionIIc0.68Potent inhibitor
CytotoxicityIIc26 - 65Effective against cancer cells
Blood Glucose ReductionIIcN/ASignificant reduction in diabetic mice

Q & A

Q. What are the key steps and considerations in synthesizing N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis involves multi-step reactions, typically starting with the activation of the benzo[d][1,3]dioxole-5-carboxylic acid moiety. Key steps include:

  • Sulfamoylation : Reacting pyridin-2-ylmethylamine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in DMF at 0–5°C) to form the sulfamoyl intermediate .
  • Carboxamide Coupling : Using coupling agents like HATU or EDCI with DMF as a solvent to link the sulfamoyl-ethyl group to the benzo[d][1,3]dioxole core .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
    Critical Considerations :
  • Moisture-sensitive reactions require inert atmospheres (N₂/Ar).
  • Monitor reaction progress via TLC or HPLC .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments (e.g., pyridine ring protons at δ 8.3–8.5 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 435.12) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization requires addressing:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, but DMF may cause side reactions at elevated temperatures (>60°C) .
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition during sulfamoylation .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in silico) be analyzed?

Contradictions arise due to:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Computational Limitations : Docking studies may overlook solvation effects. Refine models with molecular dynamics simulations (e.g., AMBER or GROMACS) .
    Methodological Approach :

Replicate experiments with standardized protocols.

Cross-validate using multiple computational tools (AutoDock, Glide).

Perform meta-analysis of structural analogs .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Intensification : Use flow chemistry for exothermic steps (e.g., sulfamoylation) to improve heat dissipation .
  • Alternative Purification : Replace column chromatography with countercurrent chromatography (CCC) for higher throughput .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Pharmacological and Mechanistic Questions

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Functional Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
    • Receptor Binding : Radioligand displacement assays (e.g., 3H^3\text{H}-labeled antagonists for GPCRs) .

Q. What computational methods predict this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate:
    • Lipophilicity : LogP (~2.8) impacts membrane permeability.
    • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
  • Permeability : PAMPA assays or Caco-2 cell models validate computational predictions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data?

  • Experimental Variables : pH (e.g., solubility increases in acidic buffers due to protonation of pyridine) .
  • Analytical Methods : Compare shake-flask vs. potentiometric titration results .

Q. Example Solubility Data :

SolventSolubility (mg/mL)MethodReference
Water0.12Shake-flask
PBS (pH 7.4)0.09HPLC
DMSO45.6Gravimetric

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.